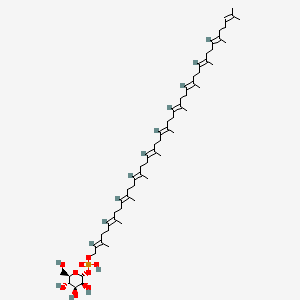
Esaprazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esaprazole hydrochloride is a pharmaceutical compound belonging to the class of proton pump inhibitors. It is primarily used to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of esaprazole hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Esaprazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.
Reduction: The sulfoxide group can be reduced to sulfide.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzimidazole compounds .
Applications De Recherche Scientifique
Esaprazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of proton pump inhibitors and their interactions with various chemical agents.
Biology: Research focuses on its effects on cellular processes and its potential role in modulating biological pathways.
Medicine: It is extensively studied for its therapeutic effects in treating acid-related disorders and its potential side effects.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Esaprazole hydrochloride exerts its action by targeting and inhibiting the hydrogen-potassium ATPase enzyme, commonly known as the proton pump, located in the parietal cells of the stomach lining. This enzyme is essential for the final step of acid production. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
Uniqueness
Esaprazole hydrochloride is unique due to its specific molecular structure, which allows for more effective inhibition of the proton pump compared to some other proton pump inhibitors. This results in a longer duration of action and potentially fewer side effects .
This compound continues to be a subject of extensive research, contributing to advancements in the treatment of acid-related disorders and the development of new therapeutic strategies.
Propriétés
Numéro CAS |
91290-76-5 |
|---|---|
Formule moléculaire |
C12H24ClN3O |
Poids moléculaire |
261.79 g/mol |
Nom IUPAC |
N-cyclohexyl-2-piperazin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H23N3O.ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;/h11,13H,1-10H2,(H,14,16);1H |
Clé InChI |
NJIZIJFDFPHEQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)CN2CCNCC2.Cl |
Numéros CAS associés |
64204-55-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
